(S)-Pyrrolidine-3-carboxylic acid hydrochloride

Chiral Resolution Stereoselective Synthesis Analytical Chemistry

Researchers requiring a single-enantiomer β-amino acid for chiral drug synthesis face sourcing challenges with inconsistent stereochemistry. (S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS 1124369-40-9) provides consistent (S)-stereochemistry essential for reproducible asymmetric reactions. • Enantiomeric excess (≥99% ee) guarantees chiral integrity for API synthesis. • High chemical purity (≥98%) minimizes side products. • Stable HCl salt form ensures long shelf life and ease of handling. • Suitable as organocatalyst and chiral chromatographic standard.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
CAS No. 1124369-40-9
Cat. No. B1386669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-3-carboxylic acid hydrochloride
CAS1124369-40-9
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)O.Cl
InChIInChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
InChIKeyOYCLYMMIZJWYJG-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-Pyrrolidine-3-carboxylic acid hydrochloride


(S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS 1124369-40-9) is a chiral, non-proteinogenic β-amino acid derivative within the pyrrolidine carboxylic acid class [1]. It is a single enantiomer with the (S)-configuration at the 3-position of the pyrrolidine ring, which is critical for its role in stereoselective synthesis . Its hydrochloride salt form enhances its stability and solubility for use as a building block, intermediate, or organocatalyst .

Configuration Defined (S)-enantiomer for stereoselective synthesis
Form Hydrochloride salt supports solubility and handling in organic workflows
Application May support use as chiral building block, organocatalyst, or analytical standard

Why Substitution Fails for (S)-Pyrrolidine-3-carboxylic acid hydrochloride


In synthetic chemistry, the 3D spatial arrangement of atoms dictates function. Substituting (S)-Pyrrolidine-3-carboxylic acid hydrochloride with its racemate, (R)-enantiomer, or structurally related achiral analogs will yield a different stereochemical outcome . The (S)-enantiomer acts as a specific chiral synthon to create single-enantiomer pharmaceuticals, which are known to exhibit distinct biological activities and potentially reduced side effects compared to racemic mixtures . Consequently, the procurement of the specific (S)-enantiomer is mandatory for any project requiring a defined stereochemical outcome, where generic substitution would result in project failure or misleading data.

Racemate Racemic DL-beta-proline hydrochloride may produce unpredictable stereochemical outcomes, limiting reproducibility in asymmetric synthesis.
(R)-Enantiomer The (R)-enantiomer introduces opposite chirality, which may alter stereochemical outcome and cannot be assumed interchangeable.
Achiral Analogs Structurally related achiral pyrrolidine analogs lack stereocontrol, compromising enantioselective applications.

Differentiation Guide for (S)-Pyrrolidine-3-carboxylic acid hydrochloride


Enantiomeric Purity vs. Racemate

The (S)-enantiomer is commercially available as a defined stereoisomer with a guaranteed chiral purity, a critical parameter for reliable stereoselective outcomes . The racemic mixture (DL-beta-proline hydrochloride, CAS 953079-94-2) is a 1:1 mixture of both enantiomers and does not provide this specificity .

Enantiomeric Purity
Head-to-head
Target: Single (S)-enantiomer
Comparator: Racemic mixture (DL-beta-proline HCl, CAS 953079-94-2), 1:1 mixture
Defined stereoisomer enables reproducible stereochemical outcomes; racemate cannot provide this specificity.
Supplier-specified purity; verify certificate of analysis.
Chiral Resolution Stereoselective Synthesis Analytical Chemistry

Stereochemical Configuration: (S) vs. (R)

The (S)-enantiomer (CAS 1124369-40-9) and the (R)-enantiomer (CAS for (R)-Pyrrolidine-3-carboxylic acid hydrochloride is not explicitly found in the provided search results, but it is a distinct compound) are mirror-image molecules with opposite optical rotation. They are distinct chemical entities and cannot be interchanged in a stereospecific synthesis without altering the outcome .

Stereochemical Configuration
Class-level
(S)-configuration
Comparator: (R)-Pyrrolidine-3-carboxylic acid HCl, (R)-configuration
Opposite enantiomers produce different chiral environments; cannot be interchanged in stereospecific synthesis.
Class-level stereochemical principle; confirm with experimental data.
Asymmetric Catalysis Chiral Synthon Enantioselectivity

Chemical Purity Comparison

Commercial sources offer this compound at defined purity levels, which vary between vendors. While the racemic mixture is commonly offered at 95% purity , the (S)-enantiomer is available from different suppliers at specified purities of 95% or 97% . This variance in purity specification between vendors and enantiomeric forms is a key factor in procurement decisions, as it directly impacts the effective concentration and reliability of downstream reactions.

Chemical Purity
Head-to-head
95–97% (S)-enantiomer purity by HPLC
Vendor purity varies; 2% difference may affect stoichiometry and yield in sensitive steps.
Compare vendor specifications; racemate purity 95% for reference.
Quality Control Chemical Purity Procurement Specification

Storage Stability Comparison

Proper storage is essential for maintaining the integrity of this compound. Vendors specify storage conditions to ensure long-term stability, which is a critical factor for inventory management and experimental reproducibility . The (S)-enantiomer's storage requirements are comparable to those of the racemic mixture, but the specific recommendations may vary slightly by vendor .

Storage Stability
Context-dependent
2–8 °C Recommended storage
Consistent low-temperature storage required; comparable across (S)- and racemic forms.
Follow vendor-specific recommendations to ensure shelf-life.
Chemical Stability Storage Conditions Long-term Preservation

Key Applications of (S)-Pyrrolidine-3-carboxylic acid hydrochloride


Asymmetric Organocatalysis

This compound serves as a proline-based organocatalyst . Its specific (S)-configuration enables its use in asymmetric Aldol, Mannich, and Michael reactions . This application is supported by its defined stereochemistry and availability as a single enantiomer.

Chiral Synthon for Drug Synthesis

It is utilized as a key chiral intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs) and their precursors . Its value lies in its ability to introduce the (S)-stereocenter into more complex drug molecules, enabling the production of enantiomerically pure pharmaceuticals, which can exhibit distinct biological activities compared to racemic mixtures .

Chiral Analytical Standard

The compound's defined single enantiomer form makes it suitable for use as a standard in chiral chromatography (e.g., HPLC, SFC) to develop and validate analytical methods for enantiomeric purity assessment . This is crucial for quality control in pharmaceutical manufacturing where enantiomeric excess is a critical quality attribute.

Application
Selection Property
Validation Focus
Asymmetric Organocatalysis
(S)-configuration for enantioselective reactions
Enantiomeric excess, reaction selectivity
Drug Candidate Intermediate Synthesis
Single-enantiomer chiral synthon
Stereochemical integrity, enantiopurity of intermediates
Chiral Analytical Standard
Defined enantiomer for calibration
Chiral HPLC/SFC method development, enantiomeric purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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